Thiamine monophosphate
Overview
Description
It is an intermediate compound formed during the hydrolysis of thiamine diphosphate to free thiamine by alkaline phosphatase . Thiamine(1+) monophosphate plays a crucial role in various biochemical processes, particularly in energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine(1+) monophosphate can be synthesized by reacting thiamine chloride hydrochloride with phosphoric acid in the presence of a catalyst. This reaction produces a mixture of thiamine polyphosphates, from which thiamine(1+) monophosphate can be isolated .
Industrial Production Methods: Industrial production of thiamine(1+) monophosphate involves similar synthetic routes but on a larger scale. The process typically includes the reaction of thiamine with polyphosphoric acid derived from phosphoric acid, followed by heating to produce a mixture of thiamine phosphates .
Chemical Reactions Analysis
Types of Reactions: Thiamine(1+) monophosphate undergoes various chemical reactions, including:
Oxidation: Thiamine(1+) monophosphate can be oxidized to form thiamine disulfide.
Reduction: It can be reduced back to thiamine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various thiamine derivatives depending on the nucleophile used.
Scientific Research Applications
Thiamine(1+) monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thiamine derivatives.
Biology: It plays a role in studying thiamine metabolism and its effects on cellular processes.
Industry: It is used in the fortification of food products and in the production of dietary supplements.
Mechanism of Action
Thiamine(1+) monophosphate exerts its effects by acting as a cofactor for several enzymes involved in energy metabolism. It is converted to thiamine diphosphate, which is essential for the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway . The molecular targets include enzymes such as pyruvate dehydrogenase and transketolase .
Comparison with Similar Compounds
Thiamine Diphosphate: A more phosphorylated form of thiamine that acts as a cofactor in several enzymatic reactions.
Thiamine Triphosphate: Another phosphorylated form involved in ion channel regulation in the nervous system.
Uniqueness: Thiamine(1+) monophosphate is unique in its role as an intermediate in thiamine metabolism. Unlike thiamine diphosphate and thiamine triphosphate, it is the only phosphorylated thiamine derivative found in human cerebrospinal fluid . This uniqueness makes it a valuable compound for studying thiamine metabolism and its physiological functions.
Biological Activity
Thiamine monophosphate (TMP) is a phosphorylated derivative of thiamine (vitamin B1) that plays a crucial role in various biological processes. This article explores the biological activity of TMP, its enzymatic functions, and its implications in health and disease, supported by research findings and case studies.
Overview of this compound
Thiamine is essential for carbohydrate metabolism and is a cofactor for several key enzymes involved in energy production. TMP is an intermediate in the biosynthesis of thiamine pyrophosphate (TPP), the active form of thiamine, which is critical for cellular metabolism. The conversion of TMP to TPP is catalyzed by this compound kinase (ThiL), an enzyme that plays a significant role in thiamine metabolism across various organisms, including humans.
This compound Kinase (ThiL)
ThiL catalyzes the phosphorylation of TMP to TPP using ATP as a phosphate donor. The enzyme's structure has been elucidated through crystallography, revealing insights into its active site and substrate binding mechanisms. The presence of metal ions, such as magnesium, enhances the stability and activity of ThiL, facilitating the phosphorylation reaction .
Table 1: Enzymatic Activity of ThiL
Enzyme | Substrate | Product | Cofactor | Reaction Type |
---|---|---|---|---|
ThiL | This compound | Thiamine Pyrophosphate | ATP | Phosphorylation |
Biological Significance
Thiamine and its derivatives are vital for numerous physiological functions:
- Energy Metabolism : TPP acts as a coenzyme in key metabolic pathways, including the decarboxylation of alpha-keto acids and the hexose monophosphate shunt.
- Neurological Function : Thiamine is crucial for maintaining proper nerve function. Deficiencies can lead to neurological disorders such as Wernicke-Korsakoff syndrome.
- Cardiovascular Health : Adequate thiamine levels are necessary for cardiovascular function, with deficiencies linked to conditions like beriberi.
Thiamine Deficiency in Critical Illness
Recent studies have highlighted the importance of thiamine supplementation in critically ill patients, particularly those with septic shock. A randomized controlled trial indicated that administering thiamine could reduce lactate levels in patients with severe deficiency . However, while there was a trend towards improved outcomes, the results were not statistically significant across all measured parameters.
Case Study: Septic Shock and Thiamine Supplementation
In a two-center trial involving 88 patients with septic shock, those receiving thiamine showed lower lactate levels compared to placebo after 24 hours. Notably, 7% of patients in the thiamine group had elevated lactate levels compared to 38% in the placebo group . This suggests potential benefits of thiamine in managing metabolic derangements during critical illness.
Structural Studies and Future Directions
Ongoing research focuses on the structural characterization of ThiL from various pathogens, such as Pseudomonas aeruginosa, which may lead to new therapeutic targets against antibiotic-resistant bacteria . Understanding the structure-function relationship of ThiL can pave the way for developing inhibitors that could disrupt thiamine metabolism in pathogenic organisms.
Properties
CAS No. |
10023-48-0 |
---|---|
Molecular Formula |
C12H17N4O4PS |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19) |
InChI Key |
HZSAJDVWZRBGIF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
Key on ui other cas no. |
532-40-1 10023-48-0 |
Pictograms |
Irritant |
Synonyms |
Monophosphate, Thiamine Phosphoester, Thiamine Thiamine Monophosphate Thiamine Phosphoeste |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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